![molecular formula C5H6Cl2N2O3 B13991369 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide CAS No. 38311-76-1](/img/structure/B13991369.png)
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide is an organic compound with the molecular formula C5H6Cl2N2O3 and a molecular weight of 213.019 g/mol . It is a derivative of acetamide and is characterized by the presence of two chloro groups and a carbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide typically involves the reaction of oxalyl chloride with 2-chloroacetamide in the presence of a suitable solvent such as benzene . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of acetic acid derivatives.
Oxidation and Reduction: Although specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The chloro groups and the carbamoyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide can be compared with other similar compounds such as:
2-chloro-N-(2,6-diethylphenyl)acetamide: This compound has similar structural features but differs in the presence of diethyl groups instead of chloro groups.
2-chloro-N-(2-methoxyphenyl)carbamoyl]acetamide: This compound contains a methoxy group, which alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of chloro and carbamoyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38311-76-1 |
|---|---|
Molekularformel |
C5H6Cl2N2O3 |
Molekulargewicht |
213.02 g/mol |
IUPAC-Name |
2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide |
InChI |
InChI=1S/C5H6Cl2N2O3/c6-1-3(10)8-5(12)9-4(11)2-7/h1-2H2,(H2,8,9,10,11,12) |
InChI-Schlüssel |
JFALIBBHEAMCHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(=O)NC(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
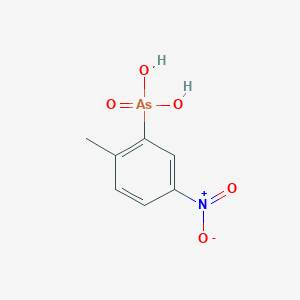
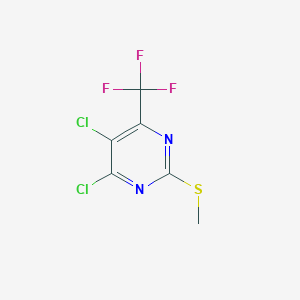
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
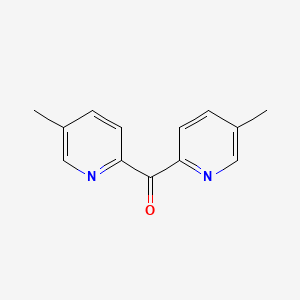
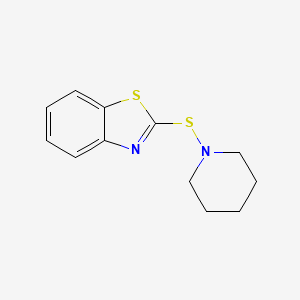
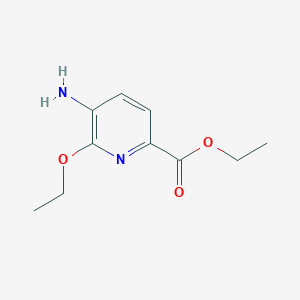

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)

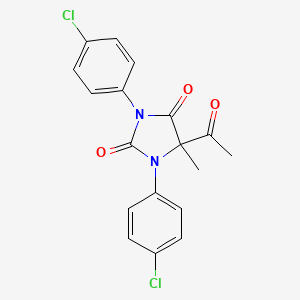
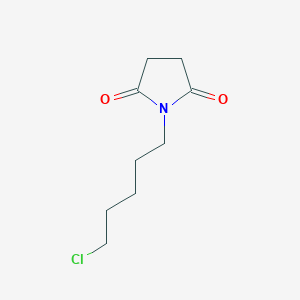
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
